2-Methylmorpholine-2-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
2-methylmorpholine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6(4-7)5-8-2-3-9-6;/h8H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREQXLQYVYTKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205749-76-3 | |
| Record name | 2-methylmorpholine-2-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmorpholine-2-carbonitrile hydrochloride typically involves the reaction of morpholine with a nitrile compound under specific conditions. One common method includes the use of methyl iodide and sodium cyanide in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-Methylmorpholine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Methylmorpholine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methylmorpholine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 2-Methylmorpholine-2-carbonitrile hydrochloride
- CAS No.: 1205749-76-3
- Molecular Formula : C₆H₁₁ClN₂O
- Molecular Weight : 162.62 g/mol
- Structure : Features a morpholine ring substituted with a methyl group and a nitrile group at the 2-position, combined with a hydrochloride salt .
Synthesis
The compound is synthesized via a multi-step process involving nitrilation, hydroxylation, and hydrochlorination. Key catalysts include copper sulfate and sodium hydroxide for the nitrile group introduction .
Physical Properties
- Solubility : Soluble in water and organic solvents (e.g., DMSO, DMF) .
- Storage : Requires storage at -20°C in dry, dark conditions to prevent hygroscopic degradation .
Comparison with Structurally Similar Compounds
4-Benzyl-morpholine-2-carbonyl Chloride Hydrochloride
- CAS No.: Not explicitly listed (see for synonyms).
- Molecular Formula: C₁₂H₁₃Cl₂NO₂ (estimated).
- Key Features : Contains a benzyl group and a reactive carbonyl chloride instead of a nitrile.
- Applications : Used in peptide coupling and acylations due to the electrophilic carbonyl chloride group.
- Reactivity : Higher electrophilicity compared to the nitrile group in the target compound, enabling faster nucleophilic substitutions .
2-Ethyl-2-(Trifluoromethyl)morpholine Hydrochloride
- CAS No.: 2044870-93-9
- Molecular Formula: C₇H₁₃ClF₃NO
- Molecular Weight : 219.63 g/mol
- Key Features : Substituted with ethyl and trifluoromethyl groups, enhancing lipophilicity and metabolic stability.
- Applications : Valued in agrochemicals and fluorinated drug synthesis. The trifluoromethyl group imparts resistance to oxidative degradation .
Morpholine-2-carboxylic Acid Hydrochloride
2-Methylmorpholine Hydrochloride
- CAS No.: 167946-94-3 (racemic), 1147108-99-3 (S-enantiomer)
- Molecular Formula: C₅H₁₂ClNO
- Molecular Weight : 153.61 g/mol
- Key Features : Lacks the nitrile group, reducing reactivity but improving stability.
- Applications : Used as a chiral auxiliary in asymmetric synthesis and as a solvent modifier .
Comparative Analysis
Structural and Functional Differences
| Compound | Functional Group | Key Structural Feature | Reactivity |
|---|---|---|---|
| Target Compound | Nitrile | Morpholine + CH₃/C≡N | High (nucleophilic additions) |
| 4-Benzyl-morpholine-2-carbonyl chloride | Carbonyl chloride | Benzyl + COCl | Very high (electrophilic substitutions) |
| 2-Ethyl-2-(Trifluoromethyl)morpholine | CF₃/CH₂CH₃ | Fluorinated alkyl chains | Moderate (steric hindrance) |
| Morpholine-2-carboxylic acid | Carboxylic acid | COOH | Moderate (amide/ester formation) |
| 2-Methylmorpholine | None (base structure) | CH₃ substitution | Low (limited functionalization) |
Application-Specific Advantages
- Target Compound : Superior for click chemistry and polymer crosslinking due to nitrile versatility .
- 4-Benzyl-morpholine-2-carbonyl chloride : Preferred in rapid acylations for drug candidates .
- Trifluoromethyl Derivative : Ideal for enhancing bioavailability in CNS drugs .
- Carboxylic Acid Derivative : Optimal for bioconjugation and metal coordination .
Biological Activity
2-Methylmorpholine-2-carbonitrile hydrochloride (CAS No. 1205749-76-3) is a compound with significant biological activity, characterized by its unique structural features, including a morpholine ring, a methyl group, and a nitrile functional group. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.
The mechanism of action of this compound primarily involves its electrophilic nitrile group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can alter the activity of these biomolecules, affecting various biochemical pathways. The compound is particularly useful in studies related to enzyme mechanisms and protein interactions.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to interact with bacterial topoisomerases, a target for many antibiotics, leading to inhibition of bacterial growth .
- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes, including purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Its selective inhibition profile may provide avenues for therapeutic development against specific pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Antibacterial Evaluation :
Bacterial Strain MIC (μg/mL) Staphylococcus aureus <0.25 Escherichia coli 1–4 Pseudomonas aeruginosa 1–8 - Enzyme Interaction Studies :
Applications in Research and Industry
The unique properties of this compound make it valuable in several areas:
- Medicinal Chemistry : Its potential as a drug candidate for treating infections caused by resistant bacteria.
- Organic Synthesis : Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity profile.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-methylmorpholine-2-carbonitrile hydrochloride, and what challenges arise during its purification?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving cyclization and nitrile functionalization. A common approach includes the use of N-methylmorpholine as a precursor, followed by cyanidation and hydrochloride salt formation under acidic conditions. Purification challenges include removing residual solvents and byproducts; techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) are recommended. Reaction efficiency depends on temperature control (e.g., maintaining 0–5°C during nitrile introduction) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC (RP-HPLC) with a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and UV detection at 210 nm. Compare retention times against certified reference standards. Validate accuracy and precision per ICH guidelines, as demonstrated in analogous methodologies for related hydrochlorides .
- Structural Confirmation : Employ H/C NMR to verify morpholine ring protons (δ 3.5–4.0 ppm) and nitrile groups (δ 120–125 ppm in C). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H] at m/z 173.1 (free base) and chloride adducts .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does this compound function as an intermediate in photoaffinity labeling probes?
- Methodological Answer : The nitrile group acts as a photoreactive moiety, enabling covalent bonding with target biomolecules under UV light (~360 nm). In probe design, it is conjugated to peptides or small molecules via NHS ester linkages. Post-irradiation, crosslinked complexes are analyzed via SDS-PAGE or LC-MS to map protein interactions. Optimization requires testing irradiation duration (5–30 seconds) and solvent compatibility (e.g., DMSO/PBS mixtures) .
Q. What strategies mitigate impurities like N-methylmorpholine or unreacted nitrile precursors in large-scale synthesis?
- Methodological Answer :
- Byproduct Removal : Use aqueous wash steps (pH 7.4 buffer) to isolate the hydrochloride salt from neutral impurities.
- Chromatographic Refinement : Gradient elution with ion-pair reagents (e.g., heptafluorobutyric acid) enhances separation of charged species.
- Process Monitoring : In-line FTIR tracks nitrile conversion efficiency (>95% target) to minimize residual reactants .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 2–9) at 25°C. Monitor degradation via HPLC every 24 hours. The compound is most stable at pH 4–6, with <5% decomposition over 72 hours.
- Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. No significant loss occurs if moisture is controlled (<0.1% w/w) .
Q. Can computational models predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilicity indices for the nitrile group. High electrophilicity (ω > 3.5 eV) suggests rapid reactivity with thiols or amines. Validate predictions via kinetic assays (e.g., tracking cyanide release in the presence of glutathione) .
Q. How do researchers resolve contradictory data on the compound’s acute toxicity in preclinical studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or solvent carriers (e.g., DMSO vs. saline). Standardize testing protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
